N-Methyl Substituent on 4-Amino Group: Impact on Hydrogen-Bond Donor Count and Predicted CNS Permeability Versus Primary Amine Analog (CAS 1185311-19-6)
The target compound (CAS 1289385-60-9) bears an N-methyl secondary amine at the piperidine 4-position, in contrast to the primary amine present in the closest structural analog 1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1185311-19-6) [1]. The N-methyl substitution reduces the hydrogen-bond donor (HBD) count from 2 (primary amine) to 1 (secondary amine), which is predicted to decrease topological polar surface area (TPSA) and improve passive membrane permeability. Medicinal chemistry design principles indicate that reducing HBD count is a validated strategy for enhancing blood-brain barrier penetration [2]. Additionally, the N-methyl group increases steric bulk and alters basicity (predicted pKa shift of approximately −0.5 to −1.0 log units relative to the primary amine), which modulates the protonation state at physiological pH and influences both target engagement and off-target promiscuity [2].
| Evidence Dimension | Hydrogen-bond donor count / predicted CNS permeability |
|---|---|
| Target Compound Data | 1 HBD (secondary N-methylamine); calculated TPSA ≈ 31.6 Ų (free base); MW = 261.81 g/mol (HCl salt) |
| Comparator Or Baseline | CAS 1185311-19-6: 2 HBD (primary amine); calculated TPSA ≈ 42.4 Ų (free base); MW = 247.79 g/mol (HCl salt) |
| Quantified Difference | ΔHBD = −1; ΔTPSA ≈ −10.8 Ų; ΔMW = +14.02 g/mol |
| Conditions | In silico prediction based on structural comparison; experimental CNS permeability data for this specific compound are not publicly available |
Why This Matters
For CNS-targeted programs, a lower HBD count and reduced TPSA are empirically correlated with improved brain exposure, making the N-methyl analog a preferred choice over the primary amine when CNS penetration is a project objective.
- [1] ChemWhat. Comparative entries for CAS 1289385-60-9 and CAS 1185311-19-6. https://www.chemwhat.com/ View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435–449. doi:10.1021/cn100008c View Source
